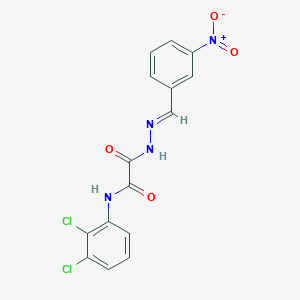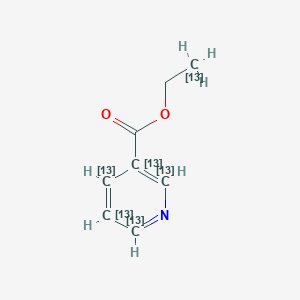
(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate: is a labeled organic compound where the carbon atoms in the ethyl and pyridine rings are isotopically enriched with carbon-13. This compound is often used in scientific research for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions due to its isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbon-13 enriched precursors.
Formation of Pyridine Ring: The pyridine ring is constructed using a series of condensation reactions involving carbon-13 enriched reagents.
Carboxylation: The carboxyl group is introduced via a carboxylation reaction, often using carbon dioxide enriched with carbon-13.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol enriched with carbon-13.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of carbon-13 enriched starting materials.
Automated Reaction Systems: Use of automated systems to ensure precise control over reaction conditions.
Purification: Advanced purification techniques such as chromatography to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Conversion to carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry
Isotopic Tracing: Used to trace reaction pathways and mechanisms in organic synthesis.
NMR Spectroscopy: Carbon-13 labeling enhances the sensitivity and resolution of nuclear magnetic resonance (NMR) spectroscopy studies.
Biology
Metabolic Studies: Helps in studying metabolic pathways by tracking the incorporation and transformation of the labeled compound in biological systems.
Enzyme Mechanisms: Used to investigate enzyme-catalyzed reactions and their mechanisms.
Medicine
Drug Development: Assists in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.
Diagnostic Imaging: Carbon-13 labeled compounds are used in magnetic resonance imaging (MRI) for better imaging contrast.
Industry
Material Science: Used in the development of new materials with specific properties by studying the molecular interactions and structures.
Environmental Science: Helps in tracking the fate of pollutants and understanding their transformation in the environment.
Mecanismo De Acción
The mechanism of action of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate depends on its application:
Metabolic Pathways: In metabolic studies, the compound is incorporated into metabolic pathways, and its transformation is tracked using isotopic labeling.
Enzyme Reactions: In enzyme studies, the compound interacts with the active site of the enzyme, and the reaction mechanism is elucidated by observing the labeled atoms.
Comparación Con Compuestos Similares
Similar Compounds
- (213C)ethyl (2,3,4,5,6-13C5)pyridine-2-carboxylate
- (213C)ethyl (2,3,4,5,6-13C5)pyridine-4-carboxylate
- (213C)ethyl (2,3,4,5,6-13C5)pyridine-5-carboxylate
Uniqueness
- Position of Carboxylate Group : The position of the carboxylate group on the pyridine ring (3-position) makes it unique compared to other isomers.
- Isotopic Labeling : The specific carbon-13 labeling pattern provides unique advantages in tracing and studying molecular interactions and transformations.
This detailed article covers the essential aspects of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate, from its synthesis to its applications and comparison with similar compounds
Propiedades
Número CAS |
1246819-16-8 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i1+1,3+1,4+1,5+1,6+1,7+1 |
Clave InChI |
XBLVHTDFJBKJLG-FJYIEFNNSA-N |
SMILES isomérico |
[13CH3]COC(=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1 |
SMILES canónico |
CCOC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)
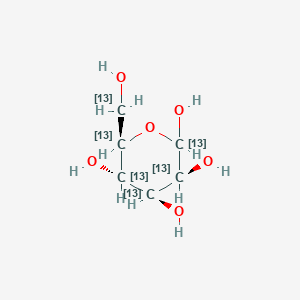
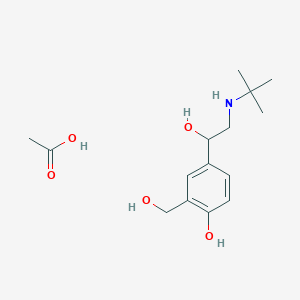


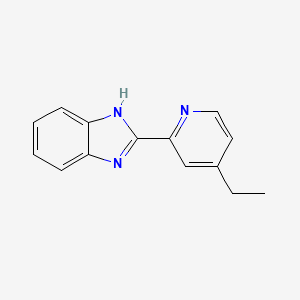
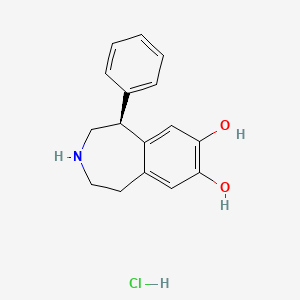


![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
